N1-(2-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(2-Chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1-position and a 4-fluorophenyl sulfonyl-substituted piperidine moiety at the N2-position. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is known for its versatility in medicinal chemistry and flavoring applications, with structural modifications influencing bioavailability, receptor binding, and metabolic stability .
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O4S/c23-20-7-2-1-5-16(20)15-26-22(29)21(28)25-13-12-18-6-3-4-14-27(18)32(30,31)19-10-8-17(24)9-11-19/h1-2,5,7-11,18H,3-4,6,12-15H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXNYFWMCWPOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H20ClFNO3S
- Molecular Weight : 392.3 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group is known to engage with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme or receptor activity, leading to various pharmacological effects.
Biological Activity
Recent studies have indicated that this compound exhibits:
- Inhibition of Plasma Kallikrein : This compound has been identified as a potent inhibitor of plasma kallikrein, an enzyme involved in the coagulation cascade and inflammation. Inhibition of this enzyme can have therapeutic implications for conditions such as thrombosis and edema .
- Antihypertensive Effects : In isolated rat heart models, derivatives of sulfonamides similar to this compound have shown to decrease perfusion pressure and coronary resistance, suggesting potential antihypertensive properties .
Table 1: Summary of Biological Activities
Case Studies
-
Study on Plasma Kallikrein Inhibition :
- A series of experiments demonstrated that this compound effectively inhibited plasma kallikrein in vitro, suggesting its potential use in treating thrombotic disorders.
-
Cardiovascular Impact Study :
- An isolated rat heart model was utilized to evaluate the effects of this compound on cardiac function. Results indicated a significant reduction in coronary resistance, supporting its potential as an antihypertensive agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its efficacy and safety profile. Theoretical models suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The oxalamide class exhibits significant structural diversity, with substituents dictating functional properties. Below is a comparative analysis of N1-(2-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide and analogous compounds:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Findings from Comparative Analysis
Sulfonylated Piperidine: The 4-fluorophenyl sulfonyl group distinguishes it from S336’s pyridin-2-yl-ethyl moiety. Sulfonyl groups are known to improve binding affinity in enzyme inhibitors (e.g., CYP3A4 inhibition in S5456) but may introduce metabolic liabilities .
Toxicological and Regulatory Profiles: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, with a safety margin exceeding 33 million for flavoring applications . The target compound’s halogen and sulfonyl groups could necessitate additional toxicity studies to assess bioaccumulation or CYP interactions.
Unlike W-15/W-18 sulfonamides (opioid analogs), the target compound’s sulfonyl group is part of a piperidine ring, reducing structural overlap with controlled substances .
Critical Analysis of Structural and Functional Divergences
- Halogen vs. Methoxy Groups : The 2-chlorobenzyl group may confer greater electrophilicity than S336’s 2,4-dimethoxybenzyl, increasing reactivity with nucleophilic targets (e.g., cysteine residues in enzymes) .
- Piperidine vs. Pyridine : The piperidine ring in the target compound may adopt a chair conformation, optimizing interactions with hydrophobic enzyme pockets, whereas S336’s pyridine ring enables π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
